![molecular formula C22H26O10 B12302757 [3,4,5-Trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B12302757.png)
[3,4,5-Trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,4,5-Trihidroxi-6-[2-(1-hidroxi-4-oxociclohexa-2,5-dien-1-il)etoxi]oxan-2-il]metil 2-(4-hidroxifenil)acetato es un compuesto orgánico complejo que se encuentra en los frutos de Forsythia suspensa . Pertenece a la clase de glucósidos, donde un grupo de azúcar se une mediante un enlace O-glucosídico a otro grupo
Métodos De Preparación
La síntesis de [3,4,5-Trihidroxi-6-[2-(1-hidroxi-4-oxociclohexa-2,5-dien-1-il)etoxi]oxan-2-il]metil 2-(4-hidroxifenil)acetato involucra varios pasos. La ruta sintética principal incluye la glicosilación de una parte de azúcar con un compuesto fenólico. Las condiciones de reacción típicamente involucran el uso de un catalizador ácido para facilitar la formación del enlace glucosídico . Los métodos de producción industrial pueden variar, pero generalmente siguen principios similares, con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Este compuesto experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos fenólicos pueden oxidarse a quinonas bajo condiciones específicas.
Reducción: Los grupos carbonilo pueden reducirse a alcoholes utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución, formando ésteres o éteres.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y catalizadores ácidos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
[3,4,5-Trihidroxi-6-[2-(1-hidroxi-4-oxociclohexa-2,5-dien-1-il)etoxi]oxan-2-il]metil 2-(4-hidroxifenil)acetato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la formación y escisión del enlace glucosídico.
Biología: Se investiga por sus posibles propiedades antioxidantes y antimicrobianas.
Medicina: Se explora por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con varios objetivos y vías moleculares. Ejerce sus efectos principalmente a través de sus propiedades antioxidantes, eliminando los radicales libres y reduciendo el estrés oxidativo. Además, puede inhibir enzimas específicas y modular las vías de señalización involucradas en la inflamación y la proliferación celular .
Comparación Con Compuestos Similares
Los compuestos similares incluyen otros glucósidos y compuestos fenólicos, como:
Forsythoside A: Otro glucósido que se encuentra en Forsythia suspensa con actividades biológicas similares.
Verbascoside: Un glucósido fenilpropanóide con propiedades antioxidantes y antiinflamatorias.
Acteoside: Conocido por sus efectos neuroprotectores y antiinflamatorios.
Propiedades
IUPAC Name |
[3,4,5-trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O10/c23-14-3-1-13(2-4-14)11-17(25)31-12-16-18(26)19(27)20(28)21(32-16)30-10-9-22(29)7-5-15(24)6-8-22/h1-8,16,18-21,23,26-29H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHHLKGLDXFSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)OCC2C(C(C(C(O2)OCCC3(C=CC(=O)C=C3)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
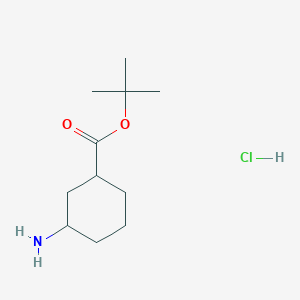



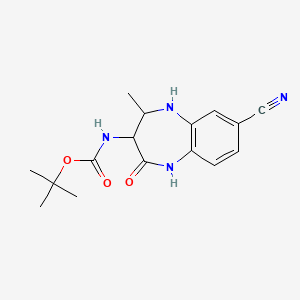

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[4-(2,5-dihydro-1H-imidazol-2-yl)phenoxy]phenyl]-1H-benzimidazole](/img/structure/B12302730.png)
![sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate](/img/structure/B12302737.png)
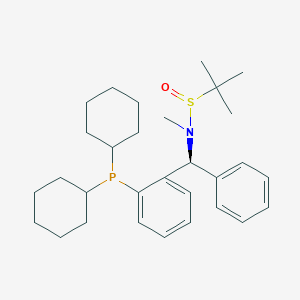
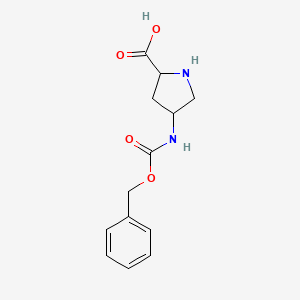
![8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one](/img/structure/B12302754.png)
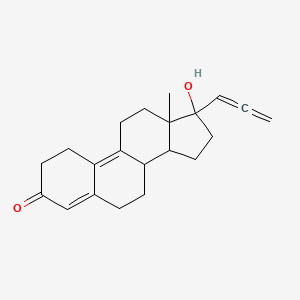
![[(1S,2R,5S,7S,8R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-yl] acetate](/img/structure/B12302764.png)
![4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12302768.png)
